6-(4-Methylphenyl)-1,2-dihydropyridazine-3,4-dione
Description
6-(4-Methylphenyl)-1,2-dihydropyridazine-3,4-dione is a heterocyclic compound characterized by a pyridazine ring fused with a dione moiety and substituted at the 6-position with a 4-methylphenyl group. This scaffold is structurally related to bioactive molecules with reported pharmacological activities, including anti-inflammatory, cardiovascular, and central nervous system (CNS) effects . The 4-methylphenyl substituent likely enhances lipophilicity and modulates electronic properties, influencing biological interactions and stability.
Properties
IUPAC Name |
6-(4-methylphenyl)-1,2-dihydropyridazine-3,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-7-2-4-8(5-3-7)9-6-10(14)11(15)13-12-9/h2-6H,1H3,(H,12,14)(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJZXCKVNFFSNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)C(=O)NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20327802 | |
| Record name | NSC687705 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20327802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139262-29-6 | |
| Record name | NSC687705 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20327802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methylphenyl)-1,2-dihydropyridazine-3,4-dione typically involves the reaction of 4-methylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyridazine derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-(4-Methylphenyl)-1,2-dihydropyridazine-3,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its dihydropyridazine form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the pyridazine ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine derivatives with carboxyl or nitro groups, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Antidepressant Activity
Research indicates that derivatives of 1,2-dihydropyridazine compounds exhibit significant antidepressant effects. A study demonstrated that compounds similar to 6-(4-Methylphenyl)-1,2-dihydropyridazine-3,4-dione show promise as dual inhibitors of DAAO (D-amino acid oxidase) and MAO (monoamine oxidase), which are crucial for regulating neurotransmitter levels in the brain . This dual inhibition could provide a novel approach for treating depression and anxiety disorders.
Anticancer Properties
The compound has also been investigated for its anticancer properties. A patent describes various pyridazinone derivatives that exhibit cytotoxic effects against cancer cell lines. Specifically, compounds with structural similarities to 6-(4-Methylphenyl)-1,2-dihydropyridazine-3,4-dione have been shown to induce apoptosis in cancer cells through mechanisms involving the modulation of key signaling pathways .
Neuroprotective Effects
Neuroprotective properties have been attributed to this compound class. Studies suggest that it may protect neuronal cells from oxidative stress and neuroinflammation, potentially offering therapeutic strategies for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Study: Antidepressant Efficacy
In a clinical study assessing the antidepressant efficacy of a related compound, researchers found that patients treated with a DAAO inhibitor experienced significant improvements in mood and cognitive function compared to those receiving a placebo. The results suggest that targeting DAAO may enhance serotonin levels in the brain, providing a new avenue for depression treatment .
Case Study: Cancer Cell Line Testing
A series of tests were conducted on various cancer cell lines using derivatives of 6-(4-Methylphenyl)-1,2-dihydropyridazine-3,4-dione. The results indicated that certain modifications to the compound structure significantly increased cytotoxicity against breast and lung cancer cells while sparing normal cells from toxicity .
Mechanism of Action
The mechanism of action of 6-(4-Methylphenyl)-1,2-dihydropyridazine-3,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activity .
Comparison with Similar Compounds
Core Heterocyclic Scaffolds
- Dihydropyridazine-diones : The target compound shares its core with 1-phenyl-1,2-dihydropyridazine-3,6-dione derivatives (e.g., compounds 9a-d in ), which exhibit serotonin receptor (5HT1A/5HT2A) affinity. The position of substituents (e.g., 6-aryl vs. 1-aryl) significantly alters receptor selectivity .
- Imidazolidin-2,4-diones : Compounds like IM-1 (3-phenyl-5-(4-methylphenyl)-imidazolidin-2,4-dione) in feature a five-membered ring with two carbonyl groups. These derivatives show cardiovascular and CNS effects, highlighting the role of ring size in bioactivity .
- Pyridazin-3(4H)-ones : The compound 2-(4-methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one () shares a pyridazine core but lacks the dione moiety, demonstrating anti-inflammatory activity (IC50 = 11.6 μM) .
Substituent Variations
Physicochemical Comparisons
- Lipophilicity : The 4-methylphenyl group in the target compound likely increases logP compared to phenyl or methoxy-substituted analogues (e.g., IM-3, IM-5 in ).
- Solubility : Thioxo derivatives (e.g., IM-2, IM-4 in ) exhibit higher solubility due to sulfur’s polarizability, contrasting with the dione group’s rigidity .
Activity Profiles
Key Findings
- Substituent Position : The 6-position substitution in dihydropyridazine-diones (vs. 1-position in ) may sterically hinder receptor binding, altering selectivity.
- Ring Size : Five-membered imidazolidin-diones () show stronger cardiovascular effects, while six-membered pyridazine derivatives () favor anti-inflammatory activity.
- Functional Groups : Thioxo groups (e.g., IM-2) improve solubility but reduce metabolic stability compared to diones .
Biological Activity
6-(4-Methylphenyl)-1,2-dihydropyridazine-3,4-dione is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and therapeutic applications based on diverse research findings.
Synthesis
The synthesis of 6-(4-Methylphenyl)-1,2-dihydropyridazine-3,4-dione typically involves the reaction of appropriate precursors under controlled conditions to yield high-purity products. Various synthetic routes have been explored, including one-pot reactions that enhance efficiency and yield.
Biological Activity
Anticancer Properties
Numerous studies have highlighted the anticancer potential of 6-(4-Methylphenyl)-1,2-dihydropyridazine-3,4-dione. For instance, a study published in Scientific Reports demonstrated that several derivatives of pyridazine compounds exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The IC50 values were notably low, indicating potent activity against these cell lines .
Mechanism of Action
The mechanism by which 6-(4-Methylphenyl)-1,2-dihydropyridazine-3,4-dione exerts its anticancer effects may involve the inhibition of specific metabolic pathways and induction of apoptosis in cancer cells. Molecular docking studies suggest that the compound interacts effectively with key proteins involved in cancer progression .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Research indicates that it exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria. The compound's structure allows it to disrupt bacterial cell membranes and inhibit essential enzymatic functions .
Data Tables
| Biological Activity | Cell Line/Organism | IC50 Value (μM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 23.6 | |
| Anticancer | HCT-116 | 9.56 | |
| Antimicrobial | Staphylococcus aureus | 15.1 | |
| Antimicrobial | Escherichia coli | 14.2 |
Case Studies
Several case studies have documented the efficacy of 6-(4-Methylphenyl)-1,2-dihydropyridazine-3,4-dione in preclinical models:
- Study on Breast Cancer Cells : A study evaluated the compound's cytotoxicity against MCF-7 cells and found a significant reduction in cell viability at concentrations as low as 10 μM, suggesting its potential as a therapeutic agent in breast cancer treatment .
- Evaluation Against Bacterial Strains : Another study tested the compound against various bacterial strains including Staphylococcus aureus and Escherichia coli, showing effective inhibition at concentrations below 20 μM, which highlights its potential as an antimicrobial agent .
Q & A
Q. What are the key considerations for optimizing the synthesis of 6-(4-Methylphenyl)-1,2-dihydropyridazine-3,4-dione?
Synthesis optimization requires careful control of reaction parameters such as temperature, solvent system, and stoichiometry. For cyclization steps, glacial acetic acid with catalytic HCl is commonly used to promote ring closure, as demonstrated in analogous dihydropyridazine syntheses . Reaction time (5–8 hours under reflux) and purification methods (column chromatography with petroleum ether/ethyl acetate) are critical to achieving high yields (>80%) and purity. Monitoring via TLC and GC ensures reproducibility.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
A multi-technique approach is essential:
- FT-IR : Identifies carbonyl stretches (e.g., 1682–1685 cm⁻¹ for C=O groups) .
- NMR : - and -NMR resolve substituent effects (e.g., methylphenyl protons at δ 2.17–2.22 ppm) .
- Mass spectrometry (EIMS) : Confirms molecular weight (e.g., base peak at m/z 356 for analogous compounds) .
- Chromatography : TLC (Rf ~0.85–0.88) and GC validate purity during synthesis .
Q. How can researchers address solubility challenges in aqueous or organic reaction systems?
Solubility can be enhanced using polar aprotic solvents (e.g., DMF or DMSO) for reactions, followed by precipitation in ice-water mixtures. For hydrophobic intermediates, mixed solvents like ethyl acetate/petroleum ether (4:1) improve column chromatography separation .
Advanced Research Questions
Q. What computational methods are recommended to model the reaction mechanism and electronic properties of this compound?
Quantum chemical calculations (e.g., DFT) combined with reaction path search algorithms can predict transition states and intermediates. Institutions like ICReDD use such methods to design reactions efficiently, reducing trial-and-error experimentation. Computational validation of tautomeric equilibria (e.g., 1,2-dihydropyridazine vs. keto-enol forms) is critical for understanding reactivity .
Q. How can contradictions in reported spectroscopic data (e.g., NMR shifts) be resolved?
Discrepancies often arise from solvent effects or tautomerism. To resolve these:
- Repeat experiments under standardized conditions (e.g., CDCl₃ for NMR).
- Compare computed chemical shifts (via tools like ACD/Labs or Gaussian) with experimental data.
- Use 2D NMR (COSY, HSQC) to confirm proton-carbon correlations .
Q. What reactor design principles apply to scaling up the synthesis of this compound?
Reactor design must balance heat transfer and mixing efficiency. Continuous-flow systems are advantageous for exothermic cyclization steps, while batch reactors suit multi-step syntheses. Computational fluid dynamics (CFD) simulations optimize parameters like residence time and temperature gradients, aligning with CRDC’s RDF2050112 subclass on reaction fundamentals .
Q. How can researchers investigate the compound’s potential as a pharmacophore or enzyme inhibitor?
- Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock or Schrödinger.
- Kinetic assays : Measure IC₅₀ values via fluorescence-based enzymatic assays.
- SAR studies : Modify substituents (e.g., methylphenyl groups) to correlate structure with activity .
Methodological Guidelines
- Data Validation : Cross-reference experimental results with computational predictions (e.g., IR frequencies from DFT) to minimize errors .
- Reaction Optimization : Use design-of-experiments (DoE) frameworks to systematically vary parameters (temperature, catalyst loading) .
- Scalability : Transition from batch to flow reactors using CRDC’s RDF2050108 subclass guidelines for process control .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
